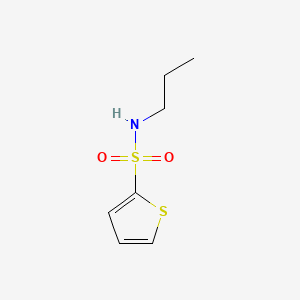

N-propylthiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

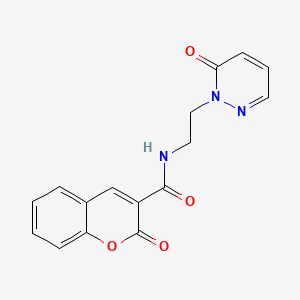

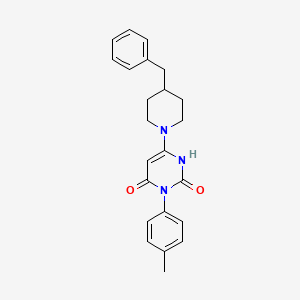

N-propylthiophene-2-sulfonamide is a chemical compound with the molecular formula C7H11NO2S2 and a molecular weight of 205.3 . It is used for proteomics research .

Physical And Chemical Properties Analysis

N-propylthiophene-2-sulfonamide has a predicted melting point of 110.55° C and a predicted boiling point of 321.7° C at 760 mmHg . It is stored at room temperature .Applications De Recherche Scientifique

Therapeutic Agent Development : N-propylthiophene-2-sulfonamide derivatives have been investigated for their potential in therapeutic applications. For example, novel rhenium(V) nitride complexes with sulfonamide-based dithiocarbimates have been studied for their potential use in therapeutic radiopharmaceuticals and molecular imaging (Perils et al., 2017). Additionally, synthesis of 5-aryl-thiophenes bearing sulfonamide moiety via Suzuki–Miyaura cross-coupling reactions has been explored for their urease inhibition, antibacterial activity, and hemolytic activities (Noreen et al., 2017).

Electronic Transport in Polymers : In the field of materials science, the electronic transport mechanism in thin films of poly(azomethine sulfone)s, a class of polymers, has been studied. These polymers were prepared using bis(4-chlorophenyl)sulfone and a mixture of bisphenols, exhibiting semiconducting properties (Rusu et al., 2007).

Antiviral and Anticancer Research : Sulfonamide derivatives have been synthesized for their potential antiviral and anticancer activities. For instance, synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides has shown certain anti-tobacco mosaic virus activity (Chen et al., 2010).

Electrochemical Applications : The voltammetric detection of sulfonamides using poly(3-methylthiophene) electrodes has been explored, indicating potential applications in veterinary and other fields (Msagati & Ngila, 2002).

Photodynamic Therapy : Water-soluble, core-modified porphyrins, including compounds with sulfonamide structures, have been developed for use in photodynamic therapy. These compounds show potential for treating certain types of cancer (Stilts et al., 2000).

Sulfonamide Synthesis : Innovative methods for synthesizing sulfonamides have been developed, such as the direct copper-catalyzed three-component synthesis combining aryl boronic acids, amines, and sulfur dioxide (Chen et al., 2018).

Antimicrobial Agents : The cross-coupling of sulfonamide antimicrobials to natural organic matter has been investigated, shedding light on the chemical behavior of these compounds in the environment (Bialk et al., 2005).

Environmental Impact : Studies on the presence of sulfonamides in the environment and their influence on human health have been conducted, highlighting the ecological and health implications of these compounds (Baran et al., 2011).

Detection in Food Products : Methods for detecting sulfonamide residues in chicken meat and eggs have been established, crucial for ensuring food safety (Premarathne et al., 2017).

Propriétés

IUPAC Name |

N-propylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S2/c1-2-5-8-12(9,10)7-4-3-6-11-7/h3-4,6,8H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJRCJQNSXPWHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-propylthiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2997731.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2997732.png)

![4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/structure/B2997737.png)

![3-benzyl-5-methyl-7-(morpholine-4-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2997740.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2997742.png)

![2-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-4-amine](/img/structure/B2997746.png)

![2-Methyl-5-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2997747.png)